Morpholine-N-dithiocarbamate
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Overview
Description
Morpholine-N-dithiocarbamate is a chemical compound belonging to the dithiocarbamate family Dithiocarbamates are known for their ability to form stable complexes with metal ions, making them valuable in various industrial and scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine-N-dithiocarbamate can be synthesized through the reaction of morpholine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{Morpholine} + \text{Carbon Disulfide} + \text{Sodium Hydroxide} \rightarrow \text{this compound} + \text{Water} ]
The reaction is carried out under controlled conditions, often at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Industrial production may also involve additional purification steps to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Morpholine-N-dithiocarbamate undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as copper, zinc, and nickel.
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Substitution: This compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Complexation: Common reagents include metal salts such as copper(II) sulfate, zinc(II) chloride, and nickel(II) nitrate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Complexation: Metal complexes such as copper(II) this compound and zinc(II) this compound.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Morpholine-N-dithiocarbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Morpholine-N-dithiocarbamate involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, in antimicrobial applications, the compound may disrupt the metabolic processes of microorganisms by interfering with metal-dependent enzymes . In anticancer applications, it may induce cell death by forming complexes with metal ions that interact with DNA .
Comparison with Similar Compounds
Similar Compounds
- Sodium diethyldithiocarbamate
- Potassium ethylxanthate
- Ammonium pyrrolidinedithiocarbamate
Comparison
Morpholine-N-dithiocarbamate is unique due to its morpholine ring, which imparts specific chemical properties and reactivity. Compared to other dithiocarbamates, it forms more stable complexes with certain metal ions and has distinct biological activities .
Properties
CAS No. |
5327-10-6 |
---|---|
Molecular Formula |
C9H18N2O2S2 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
morpholine;morpholine-4-carbodithioic acid |
InChI |
InChI=1S/C5H9NOS2.C4H9NO/c8-5(9)6-1-3-7-4-2-6;1-3-6-4-2-5-1/h1-4H2,(H,8,9);5H,1-4H2 |
InChI Key |
MQYWTQLRFOFUSI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.C1COCCN1C(=S)S |
Origin of Product |
United States |
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